![molecular formula C20H28ClF3N4O4S B2841957 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine CAS No. 2097938-35-5](/img/structure/B2841957.png)

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

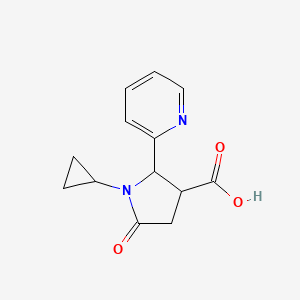

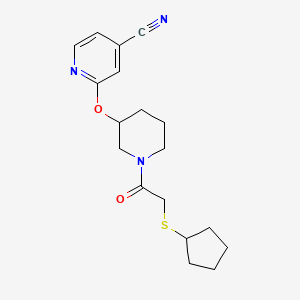

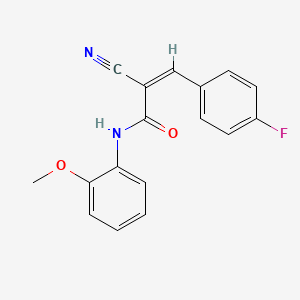

This compound contains several functional groups including a pyridine ring, a morpholine ring, a sulfonyl group, and a bipiperidine structure . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonyl group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring might contribute to its aromaticity and stability .Wissenschaftliche Forschungsanwendungen

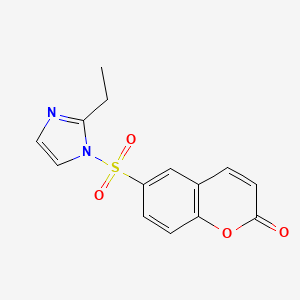

Sulfonamides in Cationic Cyclisations

Sulfonamides, like morpholine-4-sulfonyl groups, have been studied for their role in catalyzing cationic cyclizations, leading to the efficient formation of polycyclic systems. This research highlights the utility of sulfonamide groups in synthetic organic chemistry, particularly in the synthesis of complex molecules (Haskins & Knight, 2002).

Trifluoromethyl Sulfuranes

Compounds containing trifluoromethyl groups have been synthesized and explored for their reactivity and stability. Studies on highly substituted trifluoromethyl sulfuranes demonstrate the reactivity of such groups with nitrogen- or oxygen-containing nucleophiles, providing insights into the synthesis and characterization of fluorinated compounds (Gupta & Shreeve, 1987).

Fluorinated Piperidines

Research on the synthesis of 3-alkoxy-4,4-difluoropiperidines, involving deoxofluorination of piperidinones with morpholino-sulfur trifluoride, underscores the importance of fluorinated heterocycles in pharmaceutical and agrochemical chemistry. Such studies are fundamental in developing new functionalized building blocks for further chemical synthesis (Surmont et al., 2009).

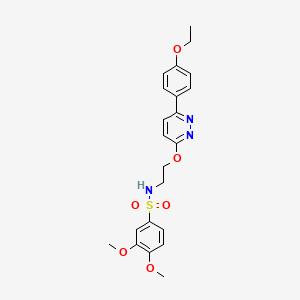

Pyridine Compounds as Fluorophores

Pyridine derivatives, particularly those modified with morpholino groups, have been synthesized and evaluated for their photophysical properties. These compounds exhibit high fluorescence quantum yields in both solution and solid states, making them attractive for applications in material science and sensor technology (Hagimori et al., 2019).

Thermochemistry of Tin(IV) Chloride Adducts

Studies on the adducts of tin(IV) chloride with heterocyclic bases, including pyridine and morpholine, provide insights into the thermochemical properties of these compounds. Such research is crucial in understanding the interaction between metal centers and organic ligands, with implications for catalysis and material science (Dunstan, 2003).

Wirkmechanismus

- Sfp-PPTase catalyzes a post-translational modification essential for bacterial cell viability and virulence .

- Further studies have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClF3N4O4S/c21-18-13-15(20(22,23)24)14-25-19(18)32-17-3-5-26(6-4-17)16-1-7-27(8-2-16)33(29,30)28-9-11-31-12-10-28/h13-14,16-17H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWYMDONDDWNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClF3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)

![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)

![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)